6-Bromoisoquinolin-4-amine
Description
Contextualization of Halogenated Isoquinolinamines within Contemporary Organic Synthesis
Halogenated organic compounds are a cornerstone of modern organic synthesis, prized for their versatile reactivity. nih.govlibretexts.org The introduction of a halogen atom into an organic molecule can significantly alter its electronic properties and provide a reactive handle for a wide array of chemical transformations. nih.gov This is particularly true for halogenated isoquinolinamines, which combine the structural features of an isoquinoline (B145761) core, an amino group, and a halogen substituent. This trifecta of functionalities makes them valuable intermediates in the synthesis of more complex molecules. The halogen atom, often bromine or chlorine, can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the construction of carbon-carbon and carbon-nitrogen bonds. acs.orgresearchgate.netacs.org The amino group, on the other hand, can be a site for acylation, alkylation, or diazotization, further expanding the synthetic possibilities. orgsyn.org The interplay between the halogen and the amino group on the isoquinoline scaffold allows for a diverse range of chemical modifications, making these compounds highly sought after in the development of new synthetic methodologies and the construction of libraries of compounds for screening purposes.
Significance of the Isoquinoline Scaffold in Chemical Sciences
The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical sciences, particularly in medicinal chemistry. ontosight.airsc.orgontosight.ai This structural motif is found in a vast number of natural products, most notably in isoquinoline alkaloids, which exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. wisdomlib.orgrsc.org The rigid framework of the isoquinoline ring system provides a well-defined three-dimensional structure that can effectively interact with biological targets such as enzymes and receptors. researchgate.net Its ability to be functionalized at various positions allows for the fine-tuning of its steric and electronic properties, which is crucial for optimizing its interaction with a specific biological target. mdpi.com The significance of the isoquinoline scaffold extends beyond medicinal chemistry, with applications in materials science, where isoquinoline-based compounds have been explored as organic semiconductors and catalysts. researchgate.net The inherent properties of the isoquinoline system, combined with its synthetic accessibility, have solidified its position as a key building block in the design and synthesis of functional molecules.
Historical Overview of Research Pertaining to Halogenated Amino Isoquinolines
Research into halogenated amino isoquinolines has a history that is intertwined with the broader development of heterocyclic chemistry. Early investigations into the chemistry of isoquinoline itself laid the groundwork for subsequent studies on its derivatives. The halogenation of isoquinoline, a process that has been studied for decades, provided the initial entry into this class of compounds. acs.org Over the years, chemists have developed various methods for the synthesis of halogenated isoquinolines, often involving multi-step sequences starting from readily available precursors. orgsyn.orgchemicalbook.com The introduction of an amino group onto the halogenated isoquinoline scaffold added another layer of complexity and synthetic potential. Researchers have explored different strategies for the amination of halogenated isoquinolines, as well as the halogenation of aminoisoquinolines. The development of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of these compounds, allowing for more efficient and selective preparations. acs.org The historical progression of research in this area reflects the increasing sophistication of synthetic organic chemistry and the growing recognition of the importance of halogenated amino isoquinolines as versatile synthetic intermediates.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
6-bromoisoquinolin-4-amine |
InChI |
InChI=1S/C9H7BrN2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H,11H2 |
InChI Key |
ZRXXCJIONMLCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 6 Bromoisoquinolin 4 Amine
Reactivity of the Bromine Moiety
The bromine atom at the C-6 position of the isoquinoline (B145761) core is a versatile handle for introducing molecular complexity. Its reactivity is characteristic of an aryl bromide, enabling a range of substitution and coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For this reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.
In the case of 6-Bromoisoquinolin-4-amine, the ring system is not strongly activated for a classical SNAr reaction. The primary amino group at the C-4 position is an electron-donating group, which deactivates the ring toward nucleophilic attack. Consequently, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is generally not feasible.
However, substitution can be achieved under forcing conditions, often with the aid of a metal catalyst, in a process more accurately described as a copper-catalyzed nucleophilic substitution (an Ullmann-type condensation). For instance, the closely related compound 4-bromoisoquinoline (B23445) can be converted to 4-aminoisoquinoline by heating it with concentrated ammonium (B1175870) hydroxide in the presence of copper sulfate in an autoclave at high temperatures (165-170°C) ambeed.com. This demonstrates that while a classical SNAr pathway is unfavorable, the bromine is still displaceable under specific, catalyzed conditions.
The bromine atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups, including unprotected amines. nih.gov For substrates like this compound, which contains an unprotected aniline-type moiety, specific catalyst systems have been shown to be effective. nih.gov
| Boronic Acid/Ester | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Arylboronic acid | Pd(OAc)2 | PCy3 | K3PO4 | Toluene/H2O | 100 °C |
| Heteroarylboronic acid pinacol ester | Pd2(dba)3 | SPhos | K2CO3 | 1,4-Dioxane/H2O | 80 °C |
| Alkenylboronic acid | CataCXium A Pd G3 | (CataCXium A) | K3PO4 | sec-Butanol/H2O | 80 °C |
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a new carbon-carbon bond, yielding an arylated alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild and tolerate various functional groups. wikipedia.org Studies on similar bromo-amino-heterocycles have demonstrated the successful application of this methodology.
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh3)4 | CuI | Triethylamine | THF/Et3N | Room Temp. |
| Trimethylsilylacetylene | PdCl2(PPh3)2 | CuI | Diisopropylamine | DMF | 50 °C |
| Propargyl alcohol | Pd(OAc)2 | CuI | Et3N | Acetonitrile | 60 °C |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov In the context of this compound, this would involve coupling the C-6 position with a primary or secondary amine. The reaction typically requires a palladium source, a phosphine (B1218219) ligand, and a strong base. researchgate.net Research on the coupling of various aryl halides with isoquinolinamines has shown that ligands such as JohnPhos and Xantphos, with bases like cesium carbonate or sodium t-butoxide, are effective in promoting C-N bond formation on this heterocyclic scaffold.
| Amine Coupling Partner | Pd Source | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Aniline | Pd2(dba)3 | JohnPhos | Cs2CO3 | Toluene | 110 °C |
| Morpholine | Pd(OAc)2 | BINAP | NaOt-Bu | 1,4-Dioxane | 100 °C |
| Benzylamine | Pd2(dba)3 | Xantphos | K3PO4 | Toluene | 110 °C |
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. libretexts.org It involves a directing metalation group (DMG), which is typically a Lewis basic moiety, that coordinates to an organolithium reagent (e.g., n-butyllithium) and directs deprotonation to the adjacent ortho position. libretexts.orgwikipedia.org
In this compound, the primary amino group could potentially act as a DMG, directing metalation to the C-5 position. However, a significant competing reaction pathway exists: lithium-halogen exchange. researchgate.net This reaction involves the exchange of the halogen atom on the aromatic ring with the lithium atom of the organolithium reagent. For aryl bromides and iodides, lithium-halogen exchange is typically much faster than deprotonation (DoM), especially at low temperatures. researchgate.net
Therefore, treatment of this compound with an alkyllithium reagent like n-BuLi or t-BuLi would be expected to preferentially lead to the formation of a 6-lithioisoquinolin-4-amine intermediate via lithium-bromine exchange, rather than deprotonation at C-5. This newly formed aryllithium species is a potent nucleophile and can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent at the C-6 position.
Reactivity of the Primary Amino Functionality
The primary amino group at the C-4 position is a nucleophilic and basic center, enabling a wide array of classical amine transformations.
Acylation: As a primary aromatic amine, the 4-amino group readily undergoes acylation with reagents such as acid chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) to form the corresponding amides. semanticscholar.org This reaction is often performed in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. semanticscholar.org The resulting N-acetyl derivative can serve as a protecting group or as a precursor for further synthetic manipulations.
Alkylation: N-alkylation of the primary amino group with alkyl halides (e.g., methyl iodide) is also possible. rsc.org However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. Selective mono-alkylation can sometimes be achieved by using specific reagents or by first converting the amine to a less reactive derivative (e.g., a trifluoroacetamide) before alkylation and subsequent deprotection. rsc.org
Arylation: The formation of a new C-N bond to introduce an aryl group can be accomplished through modern cross-coupling methods. The Chan-Lam coupling, which uses a copper catalyst to couple amines with aryl boronic acids, is a common method for N-arylation. orgsyn.org This reaction is advantageous as it can often be performed at room temperature and open to the air. orgsyn.org Alternatively, the aforementioned Buchwald-Hartwig amination can be used, where this compound would serve as the amine nucleophile coupling with a different aryl halide.
The primary amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and is reversible. semanticscholar.org The process begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to yield the C=N double bond of the imine. To drive the reaction to completion, water is often removed from the reaction mixture, for example, by azeotropic distillation with a Dean-Stark apparatus. The resulting imine can be a stable final product or an intermediate that can be further reduced (reductive amination) to a secondary amine.
Reactivity of the Isoquinoline Nitrogen Atom
The lone pair of electrons on the endocyclic nitrogen atom (N2) of the isoquinoline ring imparts basic and nucleophilic characteristics to the molecule. quimicaorganica.orgquimicaorganica.org The reactivity of this nitrogen is significantly influenced by the electronic effects of the substituents on the ring.
Basicity and Salt Formation: The nitrogen atom is basic and readily reacts with acids to form the corresponding isoquinolinium salts. quimicaorganica.org The 4-amino group, being a strong electron-donating group through resonance, increases the electron density within the heterocyclic ring, thereby enhancing the basicity of the isoquinoline nitrogen. Conversely, the bromine atom at the C6-position exerts a mild electron-withdrawing inductive effect, which slightly diminishes basicity. It is established that 6-aminoisoquinoline is the most basic among the simple amino-isoquinolines, and a similar trend of enhanced basicity is expected for this compound due to the powerful activating nature of the C4-amino group. iust.ac.ir
N-Alkylation and N-Acylation: As a nucleophile, the isoquinoline nitrogen can attack electrophilic carbon atoms. This leads to N-alkylation when treated with alkyl halides or other alkylating agents, and N-acylation when treated with acyl halides or anhydrides. quimicaorganica.org These reactions result in the formation of quaternary N-alkyl or N-acyl isoquinolinium salts. While direct alkylation of primary aromatic amines can sometimes be challenging to control, the isoquinoline nitrogen provides a predictable site for such modifications. wikipedia.orgrsc.org
N-Oxide Formation: The nitrogen atom can be oxidized using reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) to yield the corresponding this compound N-oxide. quimicaorganica.org The formation of an N-oxide can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution patterns.
| Reaction Type | Reagent(s) | Product Type | Description |
| Protonation | Strong Acids (e.g., HCl, H₂SO₄) | Isoquinolinium Salt | The basic nitrogen atom is protonated, forming a water-soluble salt. |
| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Quaternary Isoquinolinium Salt | The nitrogen acts as a nucleophile, displacing the halide to form a C-N bond. quimicaorganica.org |
| N-Oxidation | Peroxy Acids (e.g., m-CPBA) | Isoquinoline N-Oxide | The nitrogen lone pair is oxidized to form an N-O bond. quimicaorganica.org |
Electrophilic Aromatic Substitution on the Isoquinoline Ring
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The isoquinoline nucleus is generally deactivated towards electrophilic attack, particularly on the pyridine ring. However, the presence of the powerful activating 4-amino group makes the system amenable to such reactions, primarily on the carbocyclic (benzene) ring. quimicaorganica.org
The regiochemical outcome of SEAr on this compound is governed by the directing effects of the existing substituents.
4-Amino Group: This is a strongly activating, ortho, para-directing group. It strongly directs incoming electrophiles to the C5 position (ortho) and the C7 position (para). wikipedia.org
6-Bromo Group: Halogens are deactivating yet ortho, para-directing. The bromine atom directs incoming electrophiles to the C5 and C7 positions (ortho). wikipedia.org
The concerted directing effect of both substituents strongly favors substitution at the C5 and C7 positions. Given that the amino group is a much more powerful activating group than bromine is a deactivating one, reactions are expected to proceed readily. The C5 position is doubly activated, being ortho to both the amino and bromo groups, making it the most probable site of substitution. This is analogous to the observed nitration of 4-aminoquinoline. rsc.org
Common electrophilic aromatic substitution reactions expected for this compound are summarized below.
| Reaction | Reagent(s) | Major Product(s) | Typical Conditions |
| Nitration | HNO₃ / H₂SO₄ | 6-Bromo-5-nitroisoquinolin-4-amine | Controlled temperature |
| Bromination | Br₂ / FeBr₃ or NBS | 5,6-Dibromoisoquinolin-4-amine | Lewis acid catalyst lumenlearning.com |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | Heating |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-6-bromoisoquinolin-4-amine | Anhydrous conditions |
Heteroannulation Reactions Utilizing this compound as a Precursor
Heteroannulation refers to the construction of a new heterocyclic ring onto an existing molecular framework. This compound is a valuable precursor for such transformations due to its two reactive sites: the nucleophilic 4-amino group and the 6-bromo position, which is suitable for cross-coupling reactions.
The primary amino group at C4 can act as a binucleophile in condensation reactions with various electrophilic partners to form fused five-, six-, or seven-membered heterocyclic rings. This approach provides a direct route to novel polycyclic heteroaromatic systems. For instance, reaction with 1,3-bielectrophiles can lead to the formation of a fused pyrimidine ring, a common motif in medicinal chemistry. This strategy is a cornerstone of heterocyclic synthesis, often referred to as cyclocondensation. mdpi.com
The table below outlines potential heteroannulation reactions starting from the 4-amino group.
| Reactant | Fused Ring System Formed | Resulting Compound Class |
| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrimidine | Pyrimido[5,4-c]isoquinoline |
| Malonic ester derivative | Pyrimidine | Pyrimido[5,4-c]isoquinoline |
| α,β-Unsaturated ketone (e.g., MVK) | Pyridine | Benzo[f]naphthyridine |
| 1,2-Diketone (e.g., Biacetyl) | Pyrazine | Pyrazino[2,3-c]isoquinoline |
Furthermore, the 6-bromo substituent can be utilized in palladium-catalyzed cross-coupling reactions to introduce functionalities that can subsequently participate in an intramolecular cyclization. For example, a Sonogashira coupling with a terminal alkyne bearing a hydroxyl group could be followed by an acid-catalyzed intramolecular cyclization to form a fused furan ring.
Derivatization Strategies and Analogue Synthesis Based on the 6 Bromoisoquinolin 4 Amine Scaffold
Rational Design Principles for Structural Modification
The structural modification of the 6-bromoisoquinolin-4-amine scaffold is guided by rational design principles aimed at systematically exploring the chemical space around this core structure. The isoquinoline (B145761) framework is recognized as a privileged structure in medicinal chemistry, meaning it is a molecular framework capable of providing useful ligands for more than one type of biological target. nih.govmdpi.com By carefully selecting modifications, researchers can fine-tune the molecule's properties to enhance its interaction with specific biological targets.
Key principles for the structural modification of this scaffold include:
Structure-Activity Relationship (SAR) Studies: The primary goal is to establish clear relationships between the structural features of the derivatives and their biological activity. nih.govresearchgate.net Modifications are made at the C-4 amine (the "northern" region) and the C-6 bromine (the "eastern" region) to probe how changes in size, electronics, and hydrogen bonding potential affect activity.
Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties. For instance, the bromine atom could be replaced with other halogens, a cyano group, or a trifluoromethyl group to modulate electronic properties and metabolic stability.
Solubility and Physicochemical Property Enhancement: Modifications are often designed to improve drug-like properties. Introducing polar groups via derivatization of the amine can enhance aqueous solubility, which is crucial for bioavailability.
Conformational Control: Introducing bulky substituents can restrict the rotation of bonds, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.
These principles guide the synthetic chemist in creating new analogues with potentially improved potency, selectivity, and pharmacokinetic profiles.
Synthesis of N-Substituted this compound Derivatives
The primary amine at the C-4 position is a versatile functional group that serves as a key site for derivatization. A variety of chemical transformations can be employed to introduce a wide range of substituents, thereby modulating the molecule's steric and electronic properties. The derivatization of primary amines is a well-established area of organic synthesis, with numerous reagents and protocols available. sigmaaldrich.comthermofisher.com
Common strategies for N-substitution include:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives. This is one of the most common methods for creating diversity.
N-Alkylation: Direct reaction with alkyl halides can lead to mono- and di-alkylated products. A more controlled method is reductive amination.
Reductive Amination: A two-step, one-pot reaction where the amine first condenses with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to the corresponding secondary or tertiary amine. nih.gov
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl bonds, linking the isoquinoline core to other aromatic systems.
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which can act as hydrogen bond acceptors and mimics of other functional groups.
The following table summarizes common N-derivatization reactions applicable to the this compound scaffold.
| Reaction Type | Reagent Class | Resulting Functional Group | Purpose of Modification |
| N-Acylation | Acyl Halides, Anhydrides | Amide | Introduce diverse substituents, modulate H-bonding. |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Introduce alkyl or aryl-alkyl groups, increase basicity. |
| N-Arylation | Aryl Halides/Triflates | Diaryl/Aryl-alkyl Amine | Connect to other aromatic systems. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce stable, acidic N-H functionality. |
Synthesis of C-Substituted Isoquinoline Derivatives via Bromine Functionalization
The bromine atom at the C-6 position is a powerful synthetic handle for introducing carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the extension of the isoquinoline core and the introduction of a vast array of functional groups and structural motifs.
Prominent cross-coupling strategies include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the C-6 bromine and an organoboron reagent (boronic acid or ester) is one of the most versatile methods for forming C-C bonds to introduce aryl, heteroaryl, or vinyl groups. researchgate.net
Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction with a terminal alkyne, this method installs an alkynyl substituent at the C-6 position. nih.gov These alkyne derivatives can serve as intermediates for further transformations.
Heck-Mizoroki Coupling: This reaction couples the C-6 bromine with an alkene in the presence of a palladium catalyst to form a new C-C bond, yielding a styrenyl-type derivative. openmedicinalchemistryjournal.com
Buchwald-Hartwig Amination: While typically used for N-arylation, this palladium-catalyzed reaction can also be used to couple the C-6 position with amines, phenols, or thiols to form C-N, C-O, or C-S bonds.
Stille Coupling: This involves the reaction with an organostannane reagent, providing another robust method for generating C-C bonds.
The table below outlines key C-6 functionalization reactions.
| Reaction Name | Coupling Partner | Bond Formed | Introduced Substituent |
| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Aryl, Heteroaryl, Alkenyl |
| Sonogashira | Terminal Alkyne | C-C (sp) | Alkynyl |
| Heck-Mizoroki | Alkene | C-C (sp²) | Alkenyl (Styrenyl) |
| Buchwald-Hartwig | Amine, Alcohol, Thiol | C-N, C-O, C-S | Amino, Alkoxy, Thioether |
| Stille | Organostannane | C-C | Aryl, Alkenyl, Alkynyl |
Incorporation of the this compound Motif into Complex Molecular Architectures
The bifunctional nature of this compound makes it an ideal building block for constructing more complex, multi-component molecular architectures. The distinct reactivity of the C-4 amine and the C-6 bromine allows for orthogonal, stepwise functionalization. A typical strategy involves protecting one functional group while reacting the other, followed by deprotection and subsequent reaction at the second site.
A more advanced approach is to perform sequential cross-coupling and amination reactions. For example, a synthetic chemist could first perform a Suzuki coupling at the C-6 position to introduce a new aryl ring. The resulting product, a 6-arylisoquinolin-4-amine, can then undergo N-derivatization at the C-4 amine via reductive amination. This stepwise approach enables the systematic and controlled construction of large, intricate molecules where the isoquinoline core serves as a central scaffold. Such strategies are essential in fields like medicinal chemistry and materials science, where precise control over the final molecular structure is paramount.
Development of Combinatorial and Library Synthesis Methodologies
To efficiently explore the structure-activity relationships of the this compound scaffold, combinatorial chemistry and library synthesis techniques are employed. nih.govnih.gov These methods allow for the rapid synthesis of a large number of derivatives for high-throughput screening.
Key methodologies include:
Parallel Synthesis: This approach involves running multiple reactions simultaneously in a spatially separated format, such as in the wells of a 96-well plate. researchgate.net For example, an array of different aldehydes could be reacted with this compound in separate wells to generate a library of N-substituted derivatives via reductive amination.
Solid-Phase Synthesis: The this compound scaffold can be attached to a solid support (a resin bead). This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. Subsequent reactions can be performed on the bead-bound molecule before it is cleaved from the support in the final step.
Split-Pool Synthesis: This is a powerful method used with solid-phase synthesis to create very large "one-bead-one-compound" libraries. A batch of resin beads is split into portions, each is reacted with a different building block, and then all portions are pooled back together. This process is repeated for several cycles, leading to a library where each bead theoretically holds a single, unique chemical compound. nih.gov
These high-throughput techniques, leveraging the dual reactivity of the scaffold, enable the creation of extensive libraries of thousands of compounds, significantly accelerating the discovery of new molecules with desired properties.
Computational and Theoretical Investigations of 6 Bromoisoquinolin 4 Amine
Electronic Structure Analysis and Molecular Orbital Theory (e.g., DFT Calculations)
The electronic structure of a molecule dictates its physical and chemical properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. openstax.orgwikipedia.org For 6-Bromoisoquinolin-4-amine, computational methods such as Density Functional Theory (DFT) are employed to model its electronic landscape. nih.govresearchgate.net
DFT calculations, typically using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO is associated with the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO relates to the ability to accept electrons, highlighting sites prone to nucleophilic attack.
Table 1: Predicted Electronic Properties from DFT Calculations
| Parameter | Description | Predicted Value/Location for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | Relatively high, indicating susceptibility to oxidation/electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | Relatively low, indicating susceptibility to reduction/nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Moderate gap, suggesting a balance of stability and reactivity. |
| Electron Density Distribution | Spatial distribution of electrons in the molecule. | High density on the amino group and specific carbons of the isoquinoline (B145761) ring; lower density near the bromine atom. |
Conformational Analysis and Tautomerism Studies
While the isoquinoline ring is rigid, the exocyclic amino group at the C4 position introduces conformational possibilities, primarily concerning the orientation of the amine protons. However, the most significant theoretical consideration in this area is prototropic tautomerism. nih.gov this compound can exist in two primary tautomeric forms: the amine form and the imine form.
Computational studies on similar heterocyclic amines, such as hydroxyquinolines and aminocoumarins, have demonstrated that DFT methods can accurately predict the relative stabilities of different tautomers in the gas phase and in various solvents. researchgate.netresearchgate.netorientjchem.org These calculations involve optimizing the geometry of each tautomer and calculating their relative energies (enthalpy and Gibbs free energy). The results typically show that one tautomer is significantly more stable than the other. For 4-aminoquinolines and related systems, the amino form is generally found to be the predominant and more stable tautomer under standard conditions, a finding that is expected to hold for this compound. researchgate.net Solvent effects, modeled using methods like the Polarizable Continuum Model (PCM), can influence the tautomeric equilibrium, but the amino form's aromaticity usually ensures its preference.
Table 2: Tautomeric Forms of this compound
| Tautomer | Structure | Predicted Relative Stability | Key Features |
|---|---|---|---|
| Amine (4-amino) | ![]() | More Stable (Predominant) | Fully aromatic isoquinoline ring system. |
| Imine (4-imino) | ![]() | Less Stable | Disrupted aromaticity in the nitrogen-containing ring. |
Elucidation of Reaction Mechanisms and Transition States for Synthetic Transformations
Computational chemistry is a vital tool for understanding the mechanisms of chemical reactions, allowing for the mapping of potential energy surfaces that connect reactants, transition states, and products. smu.edursc.org While specific mechanistic studies for the synthesis of this compound are not widely published, the principles can be applied to its known synthetic pathways.
A common route to 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-haloquinoline. A theoretical investigation of this process for a 4,6-dihalo-isoquinoline precursor would involve:
Modeling Reactants and Products: Calculating the energies of the halo-isoquinoline, the amine nucleophile, and the final this compound product.
Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. For an SNAr reaction, this would involve the formation of a Meisenheimer complex. DFT calculations can determine the geometry and energy of this TS.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy indicates a more favorable reaction pathway. chemrxiv.org
These computational approaches can clarify substituent effects (e.g., the role of the bromine at C6) and help optimize reaction conditions by predicting the most energetically favorable pathway. smu.edu
Prediction of Reactivity Patterns and Selectivity through Computational Modeling
Computational modeling can predict how this compound will behave in chemical reactions. By analyzing its electronic structure, one can forecast its reactivity patterns and regioselectivity.
Key computational descriptors for reactivity include:
Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the amino group's nitrogen and certain ring carbons, making them sites for electrophilic interaction.
Fukui Functions: Derived from conceptual DFT, Fukui functions identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. This provides a more quantitative prediction of regioselectivity than MEP maps alone. mdpi.com
HOMO/LUMO Distribution: As mentioned, the spatial distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com
These models can predict, for example, the most likely position for further electrophilic substitution on the aromatic ring or the relative reactivity of the different nitrogen atoms in the molecule.
In Silico Design Methodologies for Novel this compound Analogues
The this compound scaffold can serve as a starting point for the in silico (computer-aided) design of new molecules with specific biological activities, often as kinase inhibitors or other enzyme-targeted agents. researchgate.netnih.gov Structure-based drug design (SBDD) is a primary methodology. nih.govrroij.com
The process typically involves:
Target Identification: A protein target (e.g., a kinase) is identified. Its 3D structure is obtained from crystallographic data (Protein Data Bank) or homology modeling.
Molecular Docking: The this compound molecule is computationally placed ("docked") into the active site of the target protein. Docking algorithms score different binding poses based on their predicted binding affinity. researchgate.netnih.gov
Binding Mode Analysis: The predicted binding mode is analyzed to identify key interactions, such as:
Hydrogen Bonds: The amino group and the ring nitrogen are potential hydrogen bond donors and acceptors.
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.
Hydrophobic Interactions: The isoquinoline ring can form hydrophobic and π-stacking interactions with nonpolar residues.
Analogue Design: Based on this analysis, new analogues are designed to optimize these interactions. For instance, substituents can be added to the ring to form additional hydrogen bonds, or the bromine could be replaced with other halogens to modulate halogen bonding strength. Virtual libraries of these new analogues are then docked and evaluated computationally before selecting the most promising candidates for synthesis. cnr.it
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural or computationally derived features (descriptors) with its experimental properties. researchgate.net For this compound and its derivatives, QSPR could be used to predict chemical behavior like pKa or reactivity without needing to perform experiments for every new compound.
A typical QSPR study involves:
Dataset Creation: A series of related isoquinoline amines with known experimental data (e.g., pKa values) is assembled.
Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated using software. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO energy, dipole moment, atomic charges).
Model Building: Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. Property (e.g., pKa) = c0 + c1D1 + c2D2 + ... + cn*Dn (where c are coefficients and D are descriptor values)
Model Validation: The model's predictive power is rigorously tested using external validation sets to ensure its reliability.
Once validated, this QSPR model could be used to accurately predict the pKa or reactivity of newly designed but not yet synthesized this compound analogues, accelerating the discovery process.
Applications in Advanced Organic Synthesis and Materials Science
6-Bromoisoquinolin-4-amine as a Versatile Building Block for Diverse Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a wide array of polycyclic and substituted heterocyclic compounds. The presence of the bromine atom facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic organic chemistry.
The primary utility of the bromo group is demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental for constructing complex molecular scaffolds from simpler starting materials. For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position of the isoquinoline (B145761) ring. This reaction typically involves an organoboron reagent and a palladium catalyst, enabling the creation of biaryl systems or other substituted isoquinolines.
Similarly, the Sonogashira coupling can be employed to introduce alkyne moieties, leading to the formation of 6-alkynylisoquinolin-4-amines. These alkynylated products are themselves versatile intermediates that can undergo further transformations, such as cycloaddition reactions, to build fused ring systems. The amino group at the C-4 position can participate in intramolecular cyclization reactions with appropriately positioned functional groups, leading to the formation of novel fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines or other related structures.
The interplay between the amino and bromo groups allows for sequential functionalization. The amino group can be protected, followed by a cross-coupling reaction at the bromo position, and subsequent deprotection and reaction of the amine. This strategic manipulation enables the controlled and stepwise construction of highly functionalized isoquinoline derivatives. The synthesis of such compounds is crucial as the isoquinoline scaffold is a core component of many biologically significant molecules.
Below is a representative table of potential cross-coupling reactions utilizing this compound, illustrating its versatility.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 6-Arylisoquinolin-4-amine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 6-Alkynylisoquinolin-4-amine |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 6-(N-substituted)isoquinolin-4-amine |
| Heck | Alkene | Pd(OAc)₂, Ligand | 6-Alkenylisoquinolin-4-amine |
This table represents potential synthetic transformations based on established chemical principles for similar bromo-amino heterocycles.
Role as a Precursor in the Synthesis of Complex Natural Product Analogues (without focus on bioactivity)
Natural products containing the isoquinoline core are numerous and structurally diverse, ranging from simple alkaloids to complex polycyclic structures. Synthetic analogues of these natural products are of great interest for exploring structure-property relationships and developing new chemical entities. This compound serves as a key starting material for the synthesis of analogues that mimic the core structure of certain isoquinoline alkaloids.
The synthesis of these analogues often involves a multi-step sequence where the isoquinoline core is systematically elaborated. The bromine atom on this compound provides a crucial anchor point for introducing side chains or building additional rings, mimicking the substitution patterns found in natural products. For example, complex side chains, often found in natural alkaloids, can be attached via Suzuki or Heck coupling reactions.
Furthermore, the amino group can be diazotized and converted into a variety of other functional groups, or it can be used to direct the formation of fused heterocyclic rings, which are characteristic features of many complex alkaloids. This allows chemists to construct a library of natural product analogues with systematic variations in their structure. The goal of such syntheses, from a purely chemical perspective, is to develop efficient and flexible synthetic routes that can provide access to a wide range of complex molecular architectures. The development of such routes is a significant challenge in organic synthesis and showcases the utility of versatile building blocks like this compound.
Development of Functional Organic Materials Utilizing Isoquinoline Scaffolds
The isoquinoline scaffold, with its rigid, planar, and electron-rich nature, is an attractive component for the design of functional organic materials. These materials can have applications in electronics, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The incorporation of isoquinoline derivatives, synthesized from precursors like this compound, can tune the electronic and photophysical properties of these materials.
Through cross-coupling reactions at the C-6 position, various chromophores or electronically active groups can be appended to the isoquinoline core. For example, coupling with electron-donating or electron-withdrawing aryl groups can modulate the HOMO/LUMO energy levels of the resulting molecule, which is a key parameter for its performance in electronic devices. The amino group at C-4 also influences the electronic properties and can serve as a site for further modification to fine-tune the material's characteristics.
The planar structure of the isoquinoline ring promotes π-π stacking interactions, which are crucial for charge transport in organic semiconductors. By designing and synthesizing specific isoquinoline-based molecules, it is possible to control the solid-state packing and, consequently, the charge carrier mobility of the material. The development of such materials is an active area of research, with a focus on creating stable, efficient, and processable organic electronic components.
Design and Synthesis of Chemical Probes for Systems Biology Research (focus on tool development, not therapeutic application)
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a biological system. The development of selective and potent chemical probes is essential for understanding complex biological processes at the molecular level. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is often found in molecules that bind to a variety of biological targets.
This compound can be used as a starting point for the synthesis of chemical probes. The synthesis strategy involves using the bromine atom as a point of diversification. A library of compounds can be generated by performing various cross-coupling reactions to introduce a wide range of chemical groups. This allows for the exploration of the chemical space around the isoquinoline core to identify molecules that bind to a target of interest.
The amino group can be used to attach reporter tags, such as fluorescent dyes or affinity labels, which are necessary for visualizing the probe's interaction with its target or for isolating the target protein. The focus of this work is on the development of the chemical tool itself—optimizing its selectivity, potency, and properties to be a reliable tool for biological research, rather than developing it as a therapeutic agent. For example, a probe might be developed to study the role of a particular enzyme in a cellular pathway, helping to elucidate the mechanisms of disease.
Future Perspectives and Emerging Research Avenues for 6 Bromoisoquinolin 4 Amine
Innovations in Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, with a strong emphasis on sustainability and atom economy. Future synthetic strategies for 6-Bromoisoquinolin-4-amine are expected to move away from traditional multi-step processes that often involve hazardous reagents and generate significant waste.
Innovations will likely focus on the development of one-pot syntheses and tandem reactions that minimize purification steps and the use of protecting groups. nih.gov Methodologies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. rsc.org For instance, catalytic cycles that generate water as the sole byproduct represent a significant step towards greener synthesis. uc.pt Research into enzymatic methods could also provide a highly selective and environmentally friendly route to (R)-4-aminopentanoic acid, a concept that could be adapted for chiral amine synthesis on heterocyclic scaffolds. nih.gov The application of microwave-assisted synthesis is another avenue that can reduce reaction times and energy consumption, contributing to a more sustainable process. researchgate.net
Future research will likely explore novel starting materials derived from renewable feedstocks to construct the isoquinoline (B145761) core, further reducing the environmental footprint of the synthesis. The goal is to create synthetic pathways that are not only efficient and high-yielding but also inherently safer and more environmentally benign.
| Synthetic Strategy | Key Advantages | Relevant Principles |
| One-Pot Reactions | Reduced waste, fewer purification steps, time and resource efficiency. | Step Economy, Process Intensification |
| Catalytic C-H Activation | Direct functionalization, avoids pre-functionalized substrates. | Atom Economy, Step Economy |
| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts. | Green Chemistry, Sustainability |
| Protecting-Group-Free Synthesis | Fewer reaction steps, reduced waste, improved overall yield. | Step Economy, Atom Economy nih.gov |
Integration of Flow Chemistry and Automated Synthesis Platforms
The integration of continuous-flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals, including derivatives of this compound. Flow chemistry offers numerous advantages over traditional batch processing, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous intermediates or exothermic reactions. uc.ptmdpi.com
Automated platforms can significantly accelerate the drug discovery process by enabling the rapid synthesis and screening of large libraries of compounds. chemrxiv.org For this compound, this means that numerous derivatives can be synthesized in a short period by systematically varying the substituents on the isoquinoline core. This high-throughput synthesis allows for a more comprehensive exploration of the structure-activity relationship (SAR). nih.gov
The combination of flow chemistry with in-line purification and analysis techniques creates a fully automated "synthesis-to-screening" workflow. allfordrugs.com This approach not only increases efficiency but also improves reproducibility and allows for the on-demand synthesis of molecules, which is particularly valuable for producing radiolabeled compounds for applications like Positron Emission Tomography (PET). nih.gov
| Technology | Key Benefits for this compound Synthesis |
| Flow Chemistry | Enhanced safety, improved reaction control, easy scalability, potential for novel reaction pathways. nih.gov |
| Automated Synthesis | High-throughput synthesis of derivatives, rapid SAR studies, increased reproducibility. chemrxiv.org |
| Integrated Systems | Seamless "synthesis-to-purification-to-analysis" workflow, accelerated discovery cycles. nih.gov |
Exploration of Novel Catalytic Systems for Selective Functionalization
The functionalization of the this compound scaffold is key to tuning its properties for specific applications. Future research will heavily rely on the discovery and application of novel catalytic systems to achieve site-selective modifications with high efficiency and precision.
Transition-metal catalysis will continue to be a major focus, with efforts directed towards developing catalysts that can selectively activate specific C-H bonds on the isoquinoline ring system. This would allow for the direct introduction of new functional groups without the need for pre-functionalization, a highly atom-economical approach. For example, methods for the C-4 alkylation of the isoquinoline core have been developed, demonstrating the potential for selective functionalization. acs.org
Organocatalysis is another rapidly growing field that offers metal-free alternatives for asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceutical compounds. setu.ie Novel organocatalysts could be designed to control the stereochemistry of reactions at positions adjacent to the amine group or other sites on the molecule. Furthermore, photocatalysis and electrocatalysis are emerging as powerful tools for accessing unique reactivity profiles under mild conditions, opening up new possibilities for the transformation of the this compound structure. The development of ternary metal nitrides, such as Co3Mo3N, as highly active catalysts in other areas of chemistry, suggests that novel inorganic materials could also find applications in the functionalization of complex organic molecules. researchgate.net
Advanced Synergistic Approaches Combining Experimental and Computational Chemistry for Molecular Discovery
The synergy between computational modeling and experimental synthesis is becoming an indispensable tool in modern chemical research and drug discovery. For this compound, this integrated approach can significantly streamline the process of designing new molecules with desired properties and predicting their behavior.
In silico tools, such as Density Functional Theory (DFT) and molecular docking, can be used to predict the reactivity of different sites on the molecule, guide the selection of optimal reaction conditions, and elucidate complex reaction mechanisms. frontiersin.orgresearchgate.net Computational screening of virtual libraries of this compound derivatives can identify promising candidates for synthesis, saving considerable time and resources. mdpi.com These predictive models help prioritize experimental efforts on compounds with the highest probability of success.
For example, computational studies can predict the binding affinity of derivatives to a specific biological target, such as an enzyme or receptor. als-journal.comresearchgate.net The most promising candidates identified through these simulations can then be synthesized and evaluated experimentally. This iterative cycle of computational design, experimental validation, and subsequent model refinement accelerates the discovery of new lead compounds for drug development.
| Computational Method | Application in this compound Research |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., kinases, DNA gyrase). als-journal.com |
| Density Functional Theory (DFT) | Calculating electronic structure, predicting reactivity, and elucidating reaction mechanisms. frontiersin.org |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. als-journal.com |
| Quantum Chemical Calculations | Understanding molecular properties like polarizability and spectral characteristics. researchgate.net |
Unexplored Reactivity Profiles and Novel Chemical Transformations
While the bromo and amino groups are obvious handles for functionalization, future research will delve into the less explored reactivity of the this compound scaffold to uncover novel chemical transformations.
One promising area is the exploration of dearomatization-rearomatization strategies. Temporarily disrupting the aromaticity of the isoquinoline ring system can unlock novel reactivity, allowing for the introduction of functional groups at positions that are typically unreactive. acs.org Subsequent rearomatization would then restore the stable isoquinoline core.
The development of novel cross-coupling reactions at the C-Br bond, using innovative catalysts, could enable the formation of C-C, C-N, and C-O bonds with previously inaccessible coupling partners. Additionally, the unique electronic properties of the isoquinoline ring could be harnessed to direct transformations at remote C-H positions. The development of selective synthesis methods for different isomers, such as 4-bromoisoquinoline (B23445) versus 4-bromoisoquinolone, highlights the subtle control that can be exerted over the reactivity of the core structure. researchgate.net Research into the synthesis of related quinazoline (B50416) derivatives has also shown the potential for diverse functionalization. nih.govresearchgate.net These advanced synthetic methods will be crucial for creating structurally complex and diverse molecules based on the this compound template for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


